molecular formula C9H13N3O B226742 2,6-dimethyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one

2,6-dimethyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one

Cat. No. B226742
M. Wt: 179.22 g/mol
InChI Key: VVQNQUQJWNOZJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one (referred to as DTP) is a heterocyclic compound that has been of interest to researchers due to its unique structure and potential applications in various fields of science. DTP is a fused pyrimidine-pyridine system that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Mechanism Of Action

The mechanism of action of DTP is not fully understood, but it has been suggested that it may act as a DNA intercalator or an inhibitor of topoisomerase II. These potential mechanisms of action make DTP an interesting compound for further study in the field of medicinal chemistry.

Biochemical And Physiological Effects

DTP has been shown to have various biochemical and physiological effects, including antitumor and antiviral activities. In one study, DTP was shown to have antitumor activity against human breast cancer cells. In another study, DTP was shown to have antiviral activity against the hepatitis C virus.

Advantages And Limitations For Lab Experiments

DTP has several advantages for use in lab experiments, including its easy synthesis and potential as a building block for the synthesis of other compounds. However, limitations include its potential toxicity and the need for further study to fully understand its mechanism of action.

Future Directions

There are several potential future directions for the study of DTP, including its use as a drug candidate for the treatment of various diseases, its potential as a building block for the synthesis of novel materials, and its potential as a tool for the study of DNA intercalation and topoisomerase inhibition. Further studies are needed to fully understand the potential applications of DTP in these fields.

Synthesis Methods

DTP can be synthesized through various methods, including the reaction of 2,6-dimethylpyridine with ethyl cyanoacetate in the presence of sodium ethoxide, or through the reaction of 2,6-dimethylpyridine with ethyl cyanoacetate in the presence of a catalyst such as piperidine. Another method involves the reaction of 2,6-dimethyl-4-hydroxypyridine with ethyl cyanoacetate in the presence of a base such as potassium carbonate.

Scientific Research Applications

DTP has been studied for its potential applications in various fields of science, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, DTP has been studied for its potential as a drug candidate due to its unique structure and potential mechanism of action. In organic synthesis, DTP has been used as a starting material for the synthesis of other heterocyclic compounds. In materials science, DTP has been studied for its potential as a building block for the synthesis of novel materials.

properties

Product Name

2,6-dimethyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2,6-dimethyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C9H13N3O/c1-6-10-8-3-4-12(2)5-7(8)9(13)11-6/h3-5H2,1-2H3,(H,10,11,13)

InChI Key

VVQNQUQJWNOZJV-UHFFFAOYSA-N

Isomeric SMILES

CC1=NC(=O)C2=C(N1)CCN(C2)C

SMILES

CC1=NC(=O)C2=C(N1)CCN(C2)C

Canonical SMILES

CC1=NC(=O)C2=C(N1)CCN(C2)C

Origin of Product

United States

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